molecular formula C9H12O2 B056089 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117342-04-8

2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]

Cat. No. B056089
M. Wt: 152.19 g/mol
InChI Key: VKXPWBQDIDSWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane], also known as MDSP, is a bicyclic compound that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] reduces the release of these neurotransmitters, leading to a decrease in their activity in the brain.

Biochemical And Physiological Effects

The inhibition of VMAT2 by 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine, which is involved in reward and motivation pathways, leading to a decrease in drug-seeking behavior. It can also reduce the release of norepinephrine, which is involved in the stress response, leading to a decrease in anxiety and depression.

Advantages And Limitations For Lab Experiments

One advantage of using 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] in lab experiments is its specificity for VMAT2, which allows for targeted manipulation of neurotransmitter release. However, the racemic mixture of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] can make it difficult to study the effects of each enantiomer separately. Additionally, the potential for off-target effects on other proteins and neurotransmitter systems should be considered.

Future Directions

Future research on 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] could include investigating its potential as a therapeutic agent for conditions such as addiction, depression, and anxiety. It could also be used to study the role of neurotransmitter release in various physiological processes, such as learning and memory. Further studies on the enantiomers of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] could provide insight into their individual effects and potential therapeutic uses.

Synthesis Methods

The synthesis of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] involves the condensation of 2-hydroxytetrahydrofuran and cyclopentadiene followed by a Diels-Alder reaction with acrolein. This process yields a racemic mixture of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane], which can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been used in a variety of scientific research applications, including the study of neurotransmitter release, synaptic plasticity, and pain signaling. It has also been investigated as a potential treatment for conditions such as depression and anxiety.

properties

CAS RN

117342-04-8

Product Name

2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2'-methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]

InChI

InChI=1S/C9H12O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h7-8H,1-5H2

InChI Key

VKXPWBQDIDSWCA-UHFFFAOYSA-N

SMILES

C=C1CCC2C1C23OCCO3

Canonical SMILES

C=C1CCC2C1C23OCCO3

synonyms

Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methylene-

Origin of Product

United States

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